![molecular formula C16H19N7O3 B3002322 2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034407-14-0](/img/structure/B3002322.png)
2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
The compound "2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one" appears to be a complex molecule that may be related to the field of heterocyclic chemistry, which involves the synthesis and study of cyclic compounds that have atoms of at least two different elements as members of their ring(s). Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the use of aziridine and azetidine as masked 1,3- and 1,4-dipoles, which can undergo formal [3 + 2] and [4 + 2] cycloaddition reactions. For instance, 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine can react with nitriles and carbonyl substrates to generate various heterocyclic products, such as imidazoline, oxazolidine, and tetrahydropyrimidine . The azetidine can rearrange to a pyrrolidine skeleton, which is a reaction that could be relevant to the synthesis of the compound , given the presence of a pyrrolidine moiety in its structure .
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic motifs, such as pyridazinone, triazole, pyrrolidinone, and azetidine. These motifs are known for their diverse chemical reactivity and are often found in biologically active molecules. The presence of a 1,2,3-triazole ring, for example, is a common feature in many pharmaceuticals and can be synthesized through 1,3-dipolar cycloadditions, as seen in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles .
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its constituent heterocycles. For example, the azetidine ring can participate in cycloaddition reactions and rearrangements, as mentioned earlier . The triazole ring, being a product of 1,3-dipolar cycloaddition, could also engage in further chemical transformations, such as nucleophilic substitution or click chemistry applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided in the papers, we can infer that the compound may exhibit properties typical of heterocyclic compounds. These can include moderate to high polarity, potential for hydrogen bonding, and varied solubility depending on the functional groups present. The presence of multiple rings and nitrogen atoms suggests that the compound may have a complex three-dimensional structure, which could influence its reactivity and interaction with biological targets.
properties
IUPAC Name |
2-methyl-6-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-20-14(24)5-4-13(18-20)16(26)22-9-12(10-22)23-8-11(17-19-23)7-21-6-2-3-15(21)25/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWULPZULBGGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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